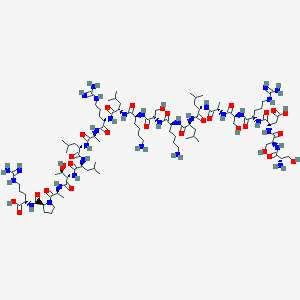
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a fluorinated heterocyclic compound The presence of fluorine atoms in the phenyl ring significantly influences its chemical properties, making it a valuable compound in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the reaction of 2,4,5-trifluorophenylacetic acid with suitable reagents to form the oxazole ring. One common method includes the use of ethyl alpha-bromoacetate and zinc in tetrahydrofuran, followed by hydrolysis and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2,4,5-trifluorophenylacetic acid. The process includes steps like halogenation, cyanation, and hydrolysis to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the trifluorophenyl group.
Substitution: The trifluorophenyl group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluorophenyl group under mild conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted phenyl compounds .
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The oxazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
- 2,4,5-Trifluorophenylacetic acid
- 2,4,5-Trifluorophenyl isocyanate
- 2,4,5-Trifluorophenylalanine
Comparison: Compared to these similar compounds, 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole exhibits unique properties due to the presence of the oxazole ring. This ring structure enhances its chemical stability and reactivity, making it more versatile in various applications. The trifluorophenyl group in all these compounds contributes to their high reactivity and potential biological activities .
Properties
IUPAC Name |
4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYWFRSDUCLRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451773 |
Source


|
| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125290-72-4 |
Source


|
| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)




